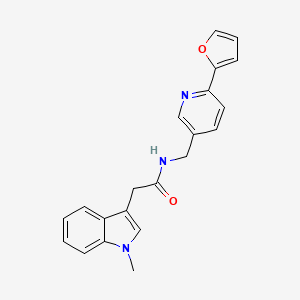

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-24-14-16(17-5-2-3-6-19(17)24)11-21(25)23-13-15-8-9-18(22-12-15)20-7-4-10-26-20/h2-10,12,14H,11,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWDZOMMFMZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and case studies that highlight its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

-

Preparation of Intermediates :

- Synthesis of furan and pyridine derivatives.

- Formation of the indole-based structure.

-

Coupling Reaction :

- Utilizing coupling agents (e.g., EDC, HOBt) to form the amide bond between the furan-pyridine intermediate and the indole derivative.

-

Final Assembly :

- Purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure.

Anticancer Properties

Recent studies have evaluated the anticancer activity of similar compounds, indicating a promising potential for this compound. For instance, derivatives with indole motifs have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibition of tubulin polymerization, similar to colchicine's mechanism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition :

- The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal cellular functions.

- Receptor Binding :

- Its structural features allow it to modulate receptor activities, potentially influencing signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Indole Derivatives : A series of indole-based compounds were tested for their antiproliferative effects against cancer cell lines. The most potent compound exhibited IC50 values in the low micromolar range and was shown to induce apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : A study investigating furan-pyridine derivatives indicated broad-spectrum antimicrobial activity, suggesting that modifications to the furan or pyridine rings could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The target compound shares structural motifs with several analogues documented in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations :

- Furan vs. Thiazole Linkers : The thiazole-containing analogue has a lower molecular weight (365.5 vs. ~378.5) but lacks the pyridine ring, which may influence solubility and binding interactions.

- Indole Substitutions : Methylation at the indole N1 position (common in the target compound and ) enhances metabolic stability compared to unmethylated indoles (e.g., ).

- Thermal Stability : Melting points for nitro-substituted indole acetamides range from 159–187°C , suggesting robust crystalline structures, whereas imidazothiazole derivatives exhibit lower melting points (80–118°C), likely due to flexible linkers.

Tubulin Polymerization Inhibition

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide (e.g., ) exhibit potent antiproliferative activity by inhibiting tubulin polymerization, with IC₅₀ values in the nanomolar range. The trimethoxyphenyl group in these analogues mimics the colchicine-binding site of tubulin . The target compound’s methyl-indole and pyridine-furan motifs may similarly disrupt microtubule dynamics, though experimental validation is required.

Enzyme Inhibition

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide, show strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol) via interactions with HIS163 and ASN142 .

Anti-inflammatory Potential

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide combine indole with NSAID-like motifs (e.g., naproxen), highlighting the versatility of indole-acetamides in targeting inflammatory pathways. The target compound’s furan group may confer additional redox-modulatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.